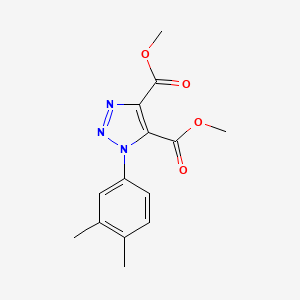
dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “dimethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate” is a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring structure containing two carbon atoms, two nitrogen atoms, and one nitrogen atom. This compound also contains a dimethylphenyl group and two dimethyl carboxylate groups attached to the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. The electronic and steric properties of these groups would influence the overall properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the 1,2,3-triazole ring, the dimethylphenyl group, and the dimethyl carboxylate groups. For example, the presence of the carboxylate groups could enhance the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Complex Formation and Structural Analysis
Research by Toda et al. (1988) explored the complex formation between tautomers of 1,2,3-triazole and 3(5)-methylpyrazole with 1,1-bis(2,4-dimethylphenyl)but-2-yn-1-ol. This study revealed the ability of these compounds to isolate specific tautomers, enhancing our understanding of molecular interactions and stability in chemical systems Toda et al., 1988.
Catalytic Applications
The work of Rasmussen, Boren, and Fokin (2007) demonstrated the efficient catalysis of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes using ruthenium catalysts. This process was optimized under microwave irradiation, offering a cleaner and more efficient route to triazole derivatives, relevant for material science and pharmaceutical applications Rasmussen, Boren, & Fokin, 2007.
Synthesis and Environmental Applications
Karami, Farahi, and Banaki (2015) reported a novel one-pot method for the synthesis of triazolopyrimidinedicarboxylates, employing silica sodium carbonate as a catalyst. This environmentally friendly approach signifies progress in sustainable chemistry, offering a method for the synthesis of complex molecules with potential applications in drug development and agricultural chemicals Karami, Farahi, & Banaki, 2015.
Sensory and Luminescence Applications
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, demonstrating selective sensitivity to benzaldehyde derivatives through luminescence sensing. This indicates potential applications in chemical sensing, environmental monitoring, and the development of luminescent materials Shi et al., 2015.
Biochemical Studies
Yagiz et al. (2021) focused on the synthesis and analysis of dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate and its derivatives for xanthine oxidase inhibition, an enzyme involved in metabolic processes. This research is crucial for developing new therapeutic agents against diseases related to oxidative stress Yagiz et al., 2021.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 1-(3,4-dimethylphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-5-6-10(7-9(8)2)17-12(14(19)21-4)11(15-16-17)13(18)20-3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZRPLRVOIALGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2969164.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2969166.png)
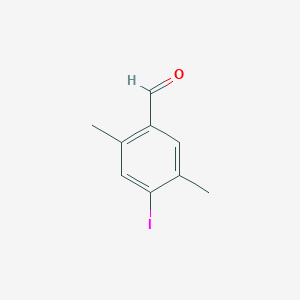
![3-((5-((4-chlorobenzyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2969169.png)
![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-4,16-Diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate](/img/structure/B2969172.png)
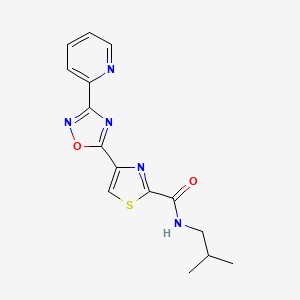
![2-Amino-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2969177.png)

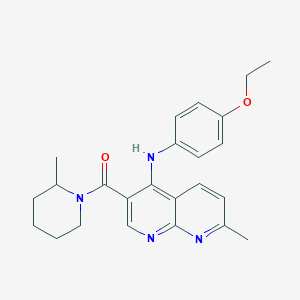

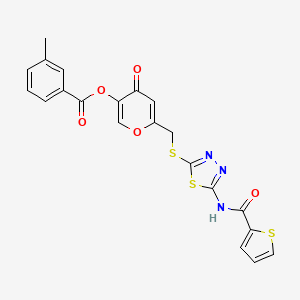
![Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2969183.png)
![6-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]quinazolin-4-amine](/img/structure/B2969186.png)
